molecular formula C32H50O5 B14084168 [(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

Cat. No.: B14084168
M. Wt: 514.7 g/mol
InChI Key: VCOKSAAKIDFNQE-YGABIHIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of compounds known as steroids, which are characterized by their cyclopenta[a]phenanthrene ring system. This compound is notable for its multiple hydroxyl groups and a distinctive acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate typically involves multi-step organic synthesis. The process begins with the preparation of the steroid backbone, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves the esterification of the hydroxyl group at the 12th position with acetic anhydride under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the steroid backbone. This is followed by chemical modifications to introduce the necessary functional groups. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of [(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the steroid backbone but lacks the acetate ester and has different functional groups.

    Testosterone: Another steroid with a similar structure but different functional groups and biological activity.

    Estradiol: A steroid hormone with a similar backbone but distinct functional groups and physiological roles.

Uniqueness

[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate is unique due to its specific combination of hydroxyl groups and the acetate ester, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C32H50O5/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(36)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)37-20(5)33/h14,17,19,22,24-25,27-29,34-36H,3,10-13,15-16H2,1-2,4-9H3/t19?,22-,24-,25?,27-,28+,29+,31+,32-/m1/s1

InChI Key

VCOKSAAKIDFNQE-YGABIHIPSA-N

Isomeric SMILES

CC(C)C(=C)CCC(C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)OC(=O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)OC(=O)C)C

Origin of Product

United States

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